2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a nitrophenyl group, a trifluoromethylphenyl group, and a triazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of phenyl groups allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide include other triazole-based compounds and those containing phenyl groups with various substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its complex structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N5O4S/c26-18-5-11-21(12-6-18)38-14-23(35)30-13-22-31-32-24(33(22)19-7-9-20(10-8-19)34(36)37)39-15-16-1-3-17(4-2-16)25(27,28)29/h1-12H,13-15H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARWQQTPCJBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)COC4=CC=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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